molecular formula C10H16 B14475164 1-Methylidene-2-(2-methylprop-2-en-1-yl)cyclopentane CAS No. 66054-18-0

1-Methylidene-2-(2-methylprop-2-en-1-yl)cyclopentane

Cat. No.: B14475164
CAS No.: 66054-18-0
M. Wt: 136.23 g/mol
InChI Key: ORMRPZHQGKGLIA-UHFFFAOYSA-N
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Description

1-Methylidene-2-(2-methylprop-2-en-1-yl)cyclopentane is a hydrocarbon compound with the molecular formula C10H16 It is a member of the cycloalkane family, characterized by a cyclopentane ring with a methylidene and a 2-methylprop-2-en-1-yl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methylidene-2-(2-methylprop-2-en-1-yl)cyclopentane typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of cyclopentane derivatives and alkenyl halides in the presence of a strong base to facilitate the formation of the desired cycloalkane structure.

Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including catalytic hydrogenation and dehydrogenation processes. The use of advanced catalytic systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Methylidene-2-(2-methylprop-2-en-1-yl)cyclopentane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into more saturated hydrocarbons.

    Substitution: Halogenation and other substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) as reducing agents.

    Substitution: Halogenation can be achieved using halogens like chlorine (Cl2) or bromine (Br2) under UV light or in the presence of a catalyst.

Major Products:

    Oxidation: Alcohols, ketones, carboxylic acids.

    Reduction: Saturated hydrocarbons.

    Substitution: Halogenated derivatives.

Scientific Research Applications

1-Methylidene-2-(2-methylprop-2-en-1-yl)cyclopentane has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Methylidene-2-(2-methylprop-2-en-1-yl)cyclopentane involves its interaction with specific molecular targets and pathways. The compound can undergo various chemical transformations, influencing its reactivity and interactions with other molecules. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

    Cyclopentane: A simple cycloalkane with a five-membered ring.

    2-Methylprop-2-en-1-ylcyclohexane: A similar compound with a cyclohexane ring instead of a cyclopentane ring.

    1-Bromo-2-methylpropene: A halogenated derivative with similar structural features.

Uniqueness: 1-Methylidene-2-(2-methylprop-2-en-1-yl)cyclopentane is unique due to its specific substitution pattern and the presence of both a methylidene and a 2-methylprop-2-en-1-yl group on the cyclopentane ring. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

CAS No.

66054-18-0

Molecular Formula

C10H16

Molecular Weight

136.23 g/mol

IUPAC Name

1-methylidene-2-(2-methylprop-2-enyl)cyclopentane

InChI

InChI=1S/C10H16/c1-8(2)7-10-6-4-5-9(10)3/h10H,1,3-7H2,2H3

InChI Key

ORMRPZHQGKGLIA-UHFFFAOYSA-N

Canonical SMILES

CC(=C)CC1CCCC1=C

Origin of Product

United States

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